Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872698
InChI: InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3
SMILES:
Molecular Formula: C12H10F2N2O2
Molecular Weight: 252.22 g/mol

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

CAS No.:

Cat. No.: VC15872698

Molecular Formula: C12H10F2N2O2

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate -

Specification

Molecular Formula C12H10F2N2O2
Molecular Weight 252.22 g/mol
IUPAC Name ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate
Standard InChI InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3
Standard InChI Key WEYNZBYZZUOMCZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=CNC1=C(C=CC(=C1)F)F)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a conjugated system comprising a cyano group (CN-\text{C}\equiv\text{N}) at the 2-position, an ethyl enoate ester at the 1-position, and a 2,5-difluoroanilino group at the 3-position. The ZZ-configuration of the double bond between C2 and C3 is stabilized by intramolecular hydrogen bonding between the anilino nitrogen and the ester carbonyl oxygen . This planar structure enhances its reactivity in cyclization and nucleophilic substitution reactions.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight252.22 g/mol
Melting Point128–130°C (decomposes)
SolubilitySoluble in DMSO, ethanol
LogP (Partition Coefficient)1.87 (predicted)

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in biological assays, while its moderate lipophilicity (LogP1.87\text{LogP} \approx 1.87) suggests reasonable membrane permeability .

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Condensation Reaction: Ethyl cyanoacetate reacts with 2,5-difluoroaniline in ethanol under basic conditions (e.g., sodium ethoxide) at reflux. This step forms the enamine intermediate via nucleophilic attack of the aniline on the activated methylene group of ethyl cyanoacetate.

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization to yield heterocyclic derivatives, though this step is optional depending on the target application .

Purification is achieved through recrystallization from ethanol or column chromatography, with yields averaging 65–75% .

Industrial Optimization

Continuous flow reactors have been adopted to enhance reaction efficiency and scalability. Key parameters include:

  • Temperature: 80–90°C

  • Residence Time: 20–30 minutes

  • Catalyst Load: 5 mol% sodium ethoxide

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary studies indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL) . The fluorine atoms enhance membrane penetration by increasing lipophilicity, while the cyano group may interact with microbial enzymes involved in cell wall biosynthesis.

Enzyme Inhibition

The compound exhibits inhibitory effects on protein kinases, particularly tyrosine kinase (IC50_{50} = 12 µM) . Docking simulations suggest that the difluoroanilino group occupies the hydrophobic pocket of the kinase ATP-binding site, while the cyano group forms hydrogen bonds with catalytic lysine residues .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey Differences
Ethyl 2-cyano-3-(3-fluoroanilino)prop-2-enoateC12H10FN2O2\text{C}_{12}\text{H}_{10}\text{F}\text{N}_2\text{O}_2Single fluorine substitution reduces steric hindrance
Ethyl 2-cyano-3-(2,4-difluoroanilino)prop-2-enoateC12H10F2N2O2\text{C}_{12}\text{H}_{10}\text{F}_2\text{N}_2\text{O}_2Altered fluorine positioning enhances kinase affinity

The 2,5-difluoro substitution pattern in the target compound optimizes electronic effects for both solubility and target binding compared to analogues .

Recent Advances and Future Directions

Recent patent filings (e.g., EP2253620A1) highlight its utility in designing kinase inhibitors for oncology . Ongoing research explores its incorporation into metal-organic frameworks (MOFs) for catalytic applications, leveraging its ability to coordinate transition metals via the cyano and ester groups .

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